Boc-Tyr(3,5-I2)-OSu

Catalog No.
S766193
CAS No.
163679-35-4
M.F
C18H20I2N2O7
M. Wt
630.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(3,5-I2)-OSu

CAS Number

163679-35-4

Product Name

Boc-Tyr(3,5-I2)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C18H20I2N2O7

Molecular Weight

630.2 g/mol

InChI

InChI=1S/C18H20I2N2O7/c1-18(2,3)28-17(27)21-12(8-9-6-10(19)15(25)11(20)7-9)16(26)29-22-13(23)4-5-14(22)24/h6-7,12,25H,4-5,8H2,1-3H3,(H,21,27)/t12-/m0/s1

InChI Key

OOTFAHIVGAQXOL-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Tyr(3,5-I2)-OSu;Boc-3,5-diiodo-tyr-osu;163679-35-4;Boc-3,5-diiodo-L-tyrosinehydroxysuccinimideester;15093_ALDRICH;SCHEMBL4450702;15093_FLUKA;C18H20I2N2O7;6242AH;AKOS022181234;ZINC150338770;AK-60143;(S)-2,5-Dioxopyrrolidin-1-yl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O

The presence of the "(S)" designation indicates a specific stereochemistry at one of the carbon centers. The "2,5-dioxopyrrolidin-1-yl" group suggests a succinimide moiety, commonly used as a linker in antibody-drug conjugates (ADCs) []. The "tert-butoxycarbonyl" (Boc) group is a protecting group frequently employed in organic synthesis for amines. The "4-hydroxy-3,5-diiodophenyl" group introduces a potentially biologically active moiety with a phenolic hydroxyl group and two iodine atoms.


Molecular Structure Analysis

The key features of the molecule include:

  • A central chiral carbon center with the (S) configuration.
  • A succinimide ring for potential conjugation.
  • A Boc protecting group for a primary amine.
  • A 3,5-diiodinated phenol ring, potentially for targeting or bioactivity.

The presence of the bulky iodine atoms and the Boc group might affect the overall conformation and flexibility of the molecule, potentially influencing its interaction with other molecules.


Chemical Reactions Analysis

  • Cleavage of the Boc group: The Boc group can be cleaved under acidic conditions to reveal a free amine group, which can then participate in further reactions like amide bond formation.
  • Hydrolysis of the ester linkage: The ester linkage between the succinimide and the propyl group is susceptible to hydrolysis under basic or acidic conditions, releasing the succinimide and a carboxylic acid [].

Physical And Chemical Properties Analysis

No data is currently available on the specific physical and chemical properties of this compound, such as melting point, boiling point, or solubility.

  • The iodine atoms might raise environmental concerns due to their persistence.
  • Standard laboratory safety practices should be followed when handling organic compounds, including wearing appropriate personal protective equipment (PPE).

Important Note

Information regarding the specific research applications of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate is currently limited. No conclusive scientific studies directly exploring this compound's biological activity or potential applications have been identified.

Existing Research on Similar Molecules:

Research efforts have been directed towards exploring analogues of this compound, particularly those containing the 2,5-dioxopyrrolidin-1-yl group and a variation of the amino acid chain. Studies suggest these analogues may possess interesting biological properties, including:

  • Antimicrobial activity: Some analogues have exhibited activity against various bacterial strains [].
  • Enzyme inhibition: These molecules have been shown to inhibit specific enzymes, potentially impacting certain metabolic processes [].

XLogP3

2.9

Wikipedia

2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate

Dates

Modify: 2023-08-15

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